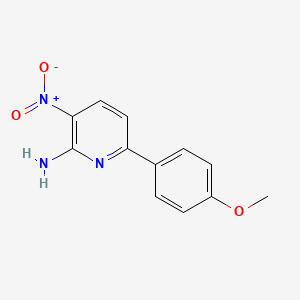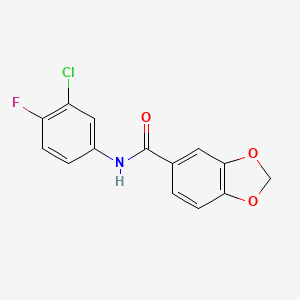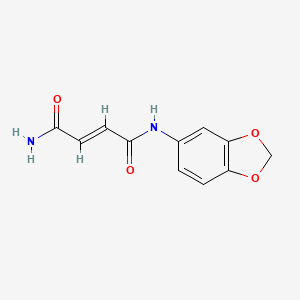![molecular formula C21H29N5O B5542830 N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related pyrimidinamine compounds often involves multistep chemical processes. A study by Eskola et al. (2002) described the synthesis of a similar compound, emphasizing the use of palladium catalysis and hexamethyldistannane in an inert solvent for the introduction of a trimethylstannyl leaving group (Eskola et al., 2002).
- Gil et al. (1997) detailed a chemoenzymatic synthesis approach for structurally similar compounds, highlighting two different approaches involving lipase-mediated resolution (Gil et al., 1997).
Molecular Structure Analysis
- Investigations into the molecular structure of pyrimidinamine derivatives are crucial for understanding their chemical behavior. Trilleras et al. (2008) synthesized and reported the structures of several N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, providing insights into their molecular arrangement (Trilleras et al., 2008).
Chemical Reactions and Properties
- A study by Śladowska et al. (1996) focused on the synthesis of various pyrimidinamine derivatives, some of which displayed depressive action on the central nervous system, demonstrating the chemical reactivity and potential bioactivity of these compounds (Śladowska et al., 1996).
Physical Properties Analysis
- The physical properties of pyrimidinamines, such as crystalline structure and stability, were investigated by Karczmarzyk and Malinka (2004), who described the crystal and molecular structures of related compounds, providing valuable data on their physical characteristics (Karczmarzyk & Malinka, 2004).
Chemical Properties Analysis
- Jang et al. (2010) synthesized a series of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, evaluating their immunosuppressive activity. This study highlights the chemical properties and potential applications of pyrimidinamine derivatives (Jang et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
- Research has led to the synthesis of compounds related to N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine, emphasizing methods for enhancing their properties for potential therapeutic applications. For instance, the synthesis of pyrimidine derivatives involved nucleophilic substitution reactions, highlighting efforts to improve antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).
Potential Therapeutic Applications
- Studies have explored the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, indicating significant potential against various human cancer cell lines, pointing towards a new avenue for cancer therapy research (Mallesha et al., 2012).
Mechanistic Insights and Biological Interactions
- The investigation into the mechanism of action and biological interactions of related compounds has been a key focus. For example, the role of piperazine derivatives in enhancing sulfuric acid-based new particle formation suggests implications for environmental fate and potential biological interactions (Ma et al., 2019).
Environmental and Chemical Stability
- The degradation resistance of aqueous piperazine solutions in carbon dioxide capture processes underscores the chemical stability of piperazine-related compounds, offering insights into their environmental persistence and potential industrial applications (Freeman et al., 2010).
Propriétés
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-22-19(24(2)3)16-20(23-17)25-12-14-26(15-13-25)21(27)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,16H,7,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGBMAILVRUGCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)
![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)
![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)